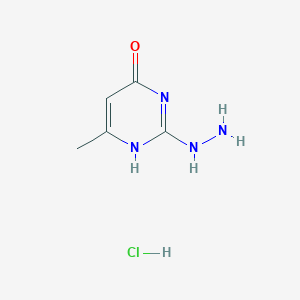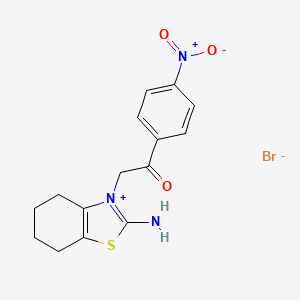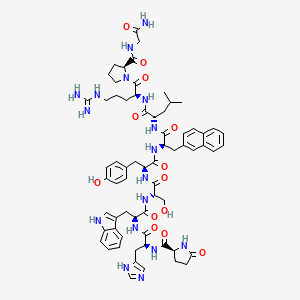![molecular formula C24H29N5O3 B7829564 N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine](/img/structure/B7829564.png)
N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine
Übersicht
Beschreibung
“N-pentanoyl-N-{[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine” belongs to the class of organic compounds known as n-acyl-alpha amino acids . It is an impurity of the potent, highly selective, and orally active antagonist of the angiotensin II AT1-receptor, valsartan, used widely for the treatment of hypertension .
Synthesis Analysis
An improved process for the preparation of this compound has been disclosed in a patent . The synthesis involves the reaction of carbaldehyde with L-valine methyl ester hydrochloride, followed by treatment with valeryl chloride to produce an intermediate. This intermediate is then treated with tri-n-butyl tin azide to give the final product . Another synthesis method involves a Negishi reaction .
Molecular Structure Analysis
The molecular formula of this compound is C24H29N5O3 . It is a complex molecule with a biphenyl group linked to a tetrazole ring and a valine residue.
Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of this compound include the reaction of carbaldehyde with L-valine methyl ester hydrochloride, followed by treatment with valeryl chloride . Another key reaction involves the use of tri-n-butyl tin azide .
Physical And Chemical Properties Analysis
The compound is a white or grayish solid at room temperature . It is very soluble in ethanol, soluble in methanol, slightly soluble in ethyl acetate, and almost insoluble in water .
Wissenschaftliche Forschungsanwendungen
Heart Failure Treatment
Valsartan is also used in the treatment of heart failure . It’s a part of a compound that includes an angiotensin receptor antagonist (ARB), a neutral endopeptidase inhibitor (NEPi), and one or more monovalent cations .
Synthesis Routes
The synthesis of Valsartan involves the reaction of an L-valine derivative in which a carboxylic acid group is protected with an alkyl group with 4-formyl-2′-cyanobiphenyl . This process is an important part of the research applications of Valsartan .
Climate Change Mitigation Technologies
The method for producing Valsartan uses an L-valine derivative to which a protective group capable of being eliminated by the hydrolysis with an acid or a base is introduced as a carboxy protective group . This method is classified under technologies relating to chemical industry and improvements relating to the production of bulk chemicals .
Intermediate for Other Compounds
Valsartan is used as an intermediate in the synthesis of other compounds . For example, it is used in the synthesis of N-[2’-(1H-tetrazol-5-yl)biphenyl-4-yl methyl]-N-Valeryl-(L)-Valine benzyl ester .
Wirkmechanismus
Mode of Action
Valsartan selectively acts on the AT1 receptor subtype, blocking the binding of angiotensin II to the AT1 receptor . This selective antagonism of the AT1 receptor is about 20,000 times greater than that of the AT2 receptor . By inhibiting the action of angiotensin II, Valsartan prevents vasoconstriction and the release of aldosterone .
Biochemical Pathways
The primary biochemical pathway affected by Valsartan is the renin-angiotensin-aldosterone system (RAAS). By blocking the AT1 receptor, Valsartan inhibits the effects of angiotensin II, leading to vasodilation, decreased secretion of vasopressin, reduced production and secretion of aldosterone, and reduction in sodium and water reabsorption .
Pharmacokinetics
The pharmacokinetic properties of Valsartan include its absorption, distribution, metabolism, and excretion (ADME). While specific ADME properties for Valsartan were not found in the search results, it is generally known that Valsartan is well absorbed after oral administration and undergoes minimal metabolism. It is mainly excreted in the bile. The bioavailability of Valsartan is influenced by factors such as its lipophilicity , which could account for its higher membrane permeability .
Result of Action
The molecular and cellular effects of Valsartan’s action result in lowered blood pressure and reduced proteinuria . It is particularly effective in treating hypertension caused by renal damage, significantly reducing proteinuria in hypertensive patients with diabetes or normal renal function . It also has a renoprotective effect, promoting the excretion of uric acid and sodium .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWBQPMHZXGDFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861343 | |
| Record name | N-(1-Oxopentyl)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine | |
CAS RN |
943333-68-4, 137862-53-4, 1331908-02-1 | |
| Record name | N-(1-Oxopentyl)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl-(5,5,5-trideuteriopentanoyl)amino]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-[1-(Hydroxyamino)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B7829537.png)

